N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Description
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a combination of fluorine, imidazole, and pyrrolopyridine moieties, which contribute to its distinct chemical behavior and potential biological activities.
Properties
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c20-16-8-13(3-4-17(16)25-7-6-21-12-25)10-23-18(26)9-14-11-24-19-15(14)2-1-5-22-19/h1-8,11-12H,9-10H2,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCRFIMDLMABSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(=O)NCC3=CC(=C(C=C3)N4C=CN=C4)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The final coupling of the imidazole and pyrrolopyridine moieties can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a key enzyme involved in cell proliferation, leading to reduced tumor growth in cancer research.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
- N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Uniqueness
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, bioavailability, and ability to interact with biological targets compared to its chloro or bromo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
